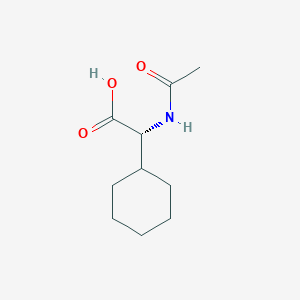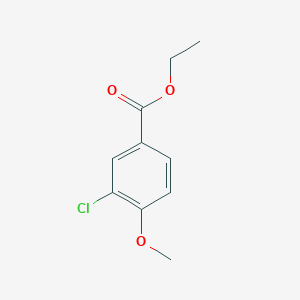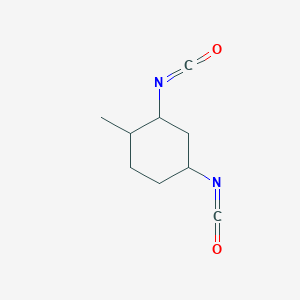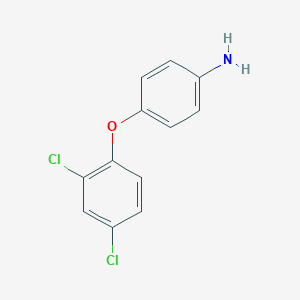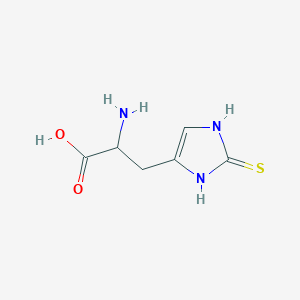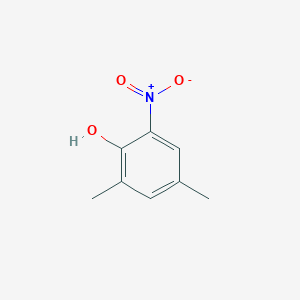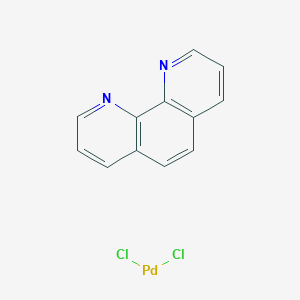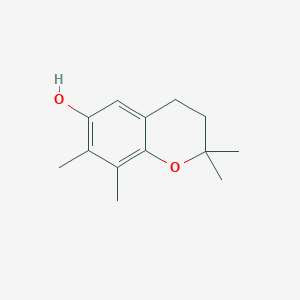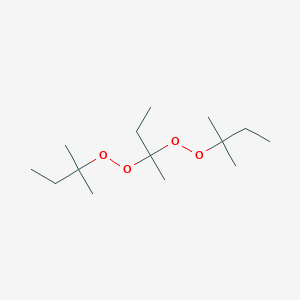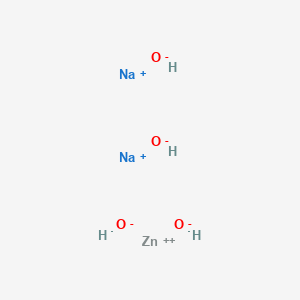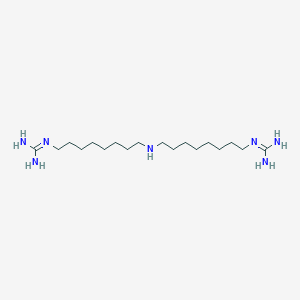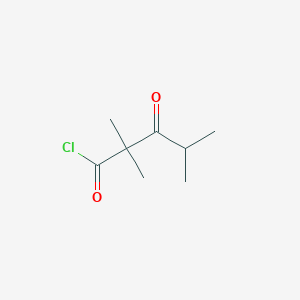
4-Nitrophenyl diphenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl diphenylphosphinate, also known as NPDPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of organophosphorus compounds and is widely used in various fields, including biochemistry, pharmacology, and material science.
作用機序
The mechanism of action of 4-Nitrophenyl diphenylphosphinate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-Nitrophenyl diphenylphosphinate leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and can lead to various physiological effects such as muscle spasms, respiratory failure, and even death.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Nitrophenyl diphenylphosphinate are mainly attributed to its inhibition of acetylcholinesterase. In vitro studies have shown that 4-Nitrophenyl diphenylphosphinate can inhibit acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that 4-Nitrophenyl diphenylphosphinate can induce various physiological effects such as tremors, convulsions, and respiratory failure in animals. However, the effects of 4-Nitrophenyl diphenylphosphinate on humans are still unclear, and further studies are needed to determine its toxicity and potential health hazards.
実験室実験の利点と制限
The advantages of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its high purity, stability, and reproducibility. 4-Nitrophenyl diphenylphosphinate is a well-characterized compound that can be easily synthesized and purified, making it an ideal substrate for studying the mechanism of action of acetylcholinesterase. However, the limitations of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its potential toxicity and health hazards, which require specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
将来の方向性
There are several future directions for the research and development of 4-Nitrophenyl diphenylphosphinate. One potential direction is the development of novel inhibitors of acetylcholinesterase based on the structure of 4-Nitrophenyl diphenylphosphinate. Another direction is the synthesis of functional materials based on the precursor properties of 4-Nitrophenyl diphenylphosphinate. Additionally, further studies are needed to determine the toxicity and potential health hazards of 4-Nitrophenyl diphenylphosphinate and other organophosphorus compounds. Overall, the research and development of 4-Nitrophenyl diphenylphosphinate have significant implications for various fields and have the potential to lead to new discoveries and innovations.
合成法
The synthesis of 4-Nitrophenyl diphenylphosphinate can be achieved through several methods, including the reaction of diphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of diphenylphosphinic acid with 4-nitrophenyl chloroformate in the presence of triethylamine. The synthesis of 4-Nitrophenyl diphenylphosphinate requires specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
科学的研究の応用
4-Nitrophenyl diphenylphosphinate has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, 4-Nitrophenyl diphenylphosphinate is used as a substrate for the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters. In pharmacology, 4-Nitrophenyl diphenylphosphinate is used as a model compound for studying the mechanism of action of organophosphate compounds, which are widely used as insecticides and nerve agents. In material science, 4-Nitrophenyl diphenylphosphinate is used as a precursor for the synthesis of various functional materials such as phosphorescent materials and OLEDs.
特性
CAS番号 |
10259-20-8 |
|---|---|
製品名 |
4-Nitrophenyl diphenylphosphinate |
分子式 |
C18H14NO4P |
分子量 |
339.3 g/mol |
IUPAC名 |
1-diphenylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChIキー |
DQBVHFNRUKVDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
4-nitrophenyl-DPP O-4-(nitrophenyl)diphenyl phosphinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



